Tetrakis(hydroxymethyl)phosphonium chloride
Overview
Description
Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Cl. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .
Mechanism of Action
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with the chemical formula [P(CH2OH)4]Cl . It has a variety of applications, including as a precursor to fire-retardant materials and a microbiocide in commercial and industrial water systems .
Target of Action
THPC primarily targets microorganisms such as Escherichia coli . It also interacts with protein-based hydrogels used for 3D cell encapsulation applications .
Mode of Action
THPC acts as a tetra-functional, amine-reactive, aqueous crosslinker . It can bind to multiple sites on a target molecule, enabling it to crosslink large molecules together. This property is particularly useful in the creation of protein-based hydrogels .
Biochemical Pathways
It is known that thpc can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid . This reaction produces a compound that can be converted to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide .
Result of Action
The primary result of THPC’s action is its ability to inhibit the growth of microorganisms and to crosslink proteins in hydrogels . In the context of textiles, THPC is used to create flame-retardant finishes .
Action Environment
The action of THPC can be influenced by various environmental factors. For instance, its effectiveness as a microbiocide can depend on the specific conditions of the water system in which it is used . Additionally, the effectiveness of THPC as a crosslinker can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Tetrakis(hydroxymethyl)phosphonium chloride is an amine-reactive crosslinker . It has been used for the synthesis of a wide variety of monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals . It reacts with primary and secondary amines of various amino acids .
Cellular Effects
This compound has been used for 3D cell encapsulation in protein-based hydrogels . Its usage is limited due to its cytotoxicity at higher concentrations, mainly due to the formation of formaldehyde as a reaction intermediate .
Molecular Mechanism
This compound can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid . It converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide . It has been shown to react with primary and secondary amines of various amino acids .
Temporal Effects in Laboratory Settings
The colloidal suspensions of this compound exhibit mean diameters below 4 nm with narrow size distributions and high stability in aqueous solution for long periods of time . The thermal treatment method can improve the cytocompatibility of T
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Cl} ] The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphine with formaldehyde and hydrochloric acid under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming phosphine oxide derivatives.
Reduction: It acts as a reducing agent in the synthesis of gold nanoparticles from gold(III) chloride trihydrate.
Common Reagents and Conditions:
Oxidizers and Alkalis: Reacts vigorously with oxidizers and alkalis.
Aqueous Sodium Hydroxide: Converts this compound to tris(hydroxymethyl)phosphine.
Major Products Formed:
Phosphine Oxide Derivatives: Formed during oxidation reactions.
Gold Nanoparticles: Synthesized using this compound as a reducing agent.
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of applications in various fields:
Chemistry: Used as a reducing agent and stabilizing ligand for the synthesis of nanoparticles.
Biology: Employed in the preparation of protein-based hydrogels for 3D cell encapsulation applications.
Medicine: Investigated for its antimicrobial properties and potential use in sterilization.
Industry: Widely used as a flame retardant in textiles and other materials.
Comparison with Similar Compounds
Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphonium chloride and used in similar applications.
Tetrakis(hydroxymethyl)phosphonium sulfate: Another phosphonium salt with similar properties and applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a reducing agent and a stabilizing ligand makes it particularly valuable in nanoparticle synthesis . Additionally, its effectiveness as a flame retardant and antimicrobial agent further distinguishes it from other similar compounds .
Properties
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUUJCMWZFYMV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P.Cl, C4H12ClO4P | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Related CAS |
22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate) | |
Record name | Tetramethylolphosphonium chloride | |
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DSSTOX Substance ID |
DTXSID5021330 | |
Record name | Tetramethylolphosphonium chloride | |
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Molecular Weight |
190.56 g/mol | |
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Physical Description |
Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline] | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
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Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
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Boiling Point |
244 °F at 760 mmHg (NTP, 1992) | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified. | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Density |
1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Vapor Pressure |
1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg] | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
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Color/Form |
Crystalline | |
CAS No. |
124-64-1 | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |
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Record name | Tetramethylolphosphonium chloride | |
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Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
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Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |
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Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Melting Point |
154 °C | |
Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
A: THPC's interactions depend heavily on the application. For example, in flame retardant applications, THPC reacts with cellulose fibers in cotton, forming a phosphorus-containing polymer that inhibits combustion []. This reaction is often facilitated by ammonia curing and can involve additional co-monomers like urea []. In other cases, THPC acts as a reducing agent for synthesizing metal nanoparticles. Here, it reduces metal ions to their zero-valent state, forming nanoparticles stabilized by tris(hydroxymethyl)phosphine oxide (THPO), a byproduct of the reduction process [].
A: THPC has the molecular formula [(CH2OH)4P]Cl and a molecular weight of 190.50 g/mol. Spectroscopic data, including IR, NMR, and ESCA, have been used to characterize THPC and its derivatives []. For example, 1H NMR studies show evidence of chemical exchange between the methylol groups of THPC and its hydrolysis products [].
ANone: THPC demonstrates versatility in various applications but requires careful consideration of its stability and compatibility:
- Nanoparticle Synthesis: THPC effectively reduces various metal ions, including gold, silver, platinum, and palladium, producing stable nanoparticles [, , ].
- Other applications: THPC also finds use in cellulose separation from industrial waste [] and as an oxygen scavenger in polymer gel dosimeters [, , ].
ANone: While THPC itself is not a catalyst, it plays a crucial role in catalyst preparation:
- Gold Nanoparticle Synthesis: THPC reduces gold salts to form gold nanoparticles, which are catalytically active in reactions like CO oxidation []. The size of the nanoparticles, controlled by factors like THPC concentration and reaction time, influences the catalytic activity [].
- Iridium Catalyst Support: THPC acts as a stabilizing agent when depositing iridium nanoparticles on various supports [, ]. The choice of support influences the catalytic activity and selectivity for reactions like furfural hydrogenation [].
A: While computational studies focusing specifically on THPC are limited in the provided literature, density functional theory (DFT) calculations have been used to investigate the interaction of furfural with different supports in the context of THPC-stabilized iridium catalysts []. This exemplifies the potential for using computational methods to understand THPC's role in catalyst design.
ANone: The choice of alternatives to THPC depends on the specific application:
ANone: Research on THPC leverages a variety of analytical techniques:
- Spectroscopy: NMR, IR, and XPS are crucial for structural characterization [, , ].
- Microscopy: TEM and SEM provide insights into nanoparticle size, morphology, and distribution [, , ].
- Thermal Analysis: TGA and DSC are essential for studying thermal stability and degradation behavior [, ].
A: Early research on THPC focused on its synthesis and reactivity, with key findings on its rearrangement upon hydrolysis [] and its reactions with amines to form flame-retardant polymers []. Subsequent milestones include:
- Flame Retardant Applications: Development of durable flame-retardant finishes for cotton fabrics using THPC-based formulations [, ].
- Nanoparticle Synthesis: Discovery of THPC as an effective reducing and stabilizing agent for synthesizing metal nanoparticles, opening avenues for applications in catalysis and other nanotechnology fields [, , ].
ANone: THPC research exemplifies cross-disciplinary collaboration:
- Chemistry & Materials Science: Synthesis and characterization of THPC-derived polymers for flame retardant applications [, , ].
- Chemistry & Nanotechnology: Development of THPC-mediated synthesis routes for metal nanoparticles with tailored properties for catalysis and other applications [, ].
- Chemistry & Engineering: Application of THPC in cellulose separation from industrial waste, highlighting its potential in sustainable processes [].
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